molecular formula C9H14N2O2 B066852 Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate CAS No. 165744-14-9

Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate

Cat. No. B066852
CAS RN: 165744-14-9
M. Wt: 182.22 g/mol
InChI Key: KSERUIWILZNIDW-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate is a derivative of pyrazole . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The optimal structure of the molecule was calculated using density functional theory (DFT) calculations and compared with the X-ray diffraction data . The results of conformational analysis revealed that the optimized molecular structure obtained from DFT calculations was equivalent to that obtained from X-ray diffraction analysis .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate include a molecular weight of 154.17 . It is a solid with a melting point of 132-145 °C .

Scientific Research Applications

Safety and Hazards

The safety information for Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate indicates that it is classified as Acute Tox. 4 Oral, with a hazard statement of H302 . The signal word is Warning, and the recommended personal protective equipment includes a dust mask type N95 (US), Eyeshields, and Gloves .

Future Directions

Pyrazole derivatives play an important role in the fields of chemistry, biology, agricultural chemistry, and pharmacology, and have always been one of the hot research topics . Therefore, the design and synthesis of new pyrazole compounds have important research value .

properties

IUPAC Name

ethyl 5-ethyl-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-7-6-8(10-11(7)3)9(12)13-5-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSERUIWILZNIDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622899
Record name Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

165744-14-9
Record name Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 2,4-dioxohexanoate (12 g) in glacial acetic acid (75 ml) was cooled in an ice-bath and treated with methylhydrazine (3.21 g) in a dropwise fashion over 5-10 m. On complete addition the ice cooling was removed and the yellow homogeneous solution stirred at room temperature for ca. 2 h. The acetic acid was then removed in vacuo and the residual oil re-dissolved in ethyl acetate (~ 100 mls). The ethyl acetate solution was washed with saturated sodium hydrogen carbonate (3×) and brine. After drying over anhydrous magnesium sulphate the solvent was evaporated. The crude material was purified by silica gel chromatography eluting with 20-70% ethyl acetate/hexane giving the title compound as a pale yellow oil, (6.656 g, 52%); dH (CDCl3) 1.28 (3H, t, J7.6 Hz), 1.38 (3H, t, J7.1 Hz), 2.61 (2H, q, J7.6 Hz), 3.84 (3H, s), 4.38 (2H, q, J7.1 Hz) and 6.58 (1H, s).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
methylhydrazine
Quantity
3.21 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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